REACTION_CXSMILES
|
[I:1]I.[Cl:3][S:4]([OH:7])(=[O:6])=[O:5].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>>[S:4]([Cl:3])([O:7][C:10]([F:12])([F:11])[C:9]([I:1])([F:13])[F:8])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
101.6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After being agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OC(C(F)(F)I)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |